molecular formula C18H15FN2O2 B3822177 1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No. B3822177
M. Wt: 310.3 g/mol
InChI Key: KQMMJWLHUVQLLA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a fluorophenyl group and a beta-carboline group . Beta-carbolines are a class of compounds that are of interest in medicinal chemistry due to their presence in various pharmacologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For instance, N-phenylglycine can be synthesized by reacting 2-fluoroaniline with 2-chloroacetic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The fluorophenyl group, for instance, is a phenyl ring (a hexagonal ring of carbon atoms) with a fluorine atom attached .


Chemical Reactions Analysis

The compound, like other organic molecules, is likely to undergo a variety of chemical reactions. For instance, vinyl sulfones, which are similar in structure, are known to participate in 1,4-addition reactions and cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of a fluorine atom can affect the compound’s reactivity and the strength of its intermolecular interactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds that contain a fluorophenyl group may be hazardous and cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

The future directions in the study of this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-13-7-3-1-6-11(13)16-17-12(9-15(21-16)18(22)23)10-5-2-4-8-14(10)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMMJWLHUVQLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 3
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 4
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 5
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 6
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

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